molecular formula C11H10BrNO2 B1453794 Ethyl 2-(3-bromophenyl)-2-cyanoacetate CAS No. 683220-28-2

Ethyl 2-(3-bromophenyl)-2-cyanoacetate

Cat. No. B1453794
M. Wt: 268.11 g/mol
InChI Key: CCEBQHOPHOXKJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Chemical Reactions Analysis

Ethers like Ethyl 2-(3-bromophenyl)-2-cyanoacetate can undergo cleavage of the C–O bond by using strong acids . Protodeboronation of alkyl boronic esters is also a known reaction .

Scientific Research Applications

Synthesis of Substituted Derivatives

Ethyl 2-(3-bromophenyl)-2-cyanoacetate is utilized in the synthesis of various substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives. Metwally (2007) explored the bromination of ethyl cyanoacetate dimer and its subsequent reactions to afford these highly substituted derivatives, emphasizing the compound's role in the versatile synthesis of heterocyclic compounds (Metwally, 2007).

Cyclization Reactions

The compound serves as a building block in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. Research by Allin et al. (2005) highlights the use of 2-(2-Bromophenyl)ethyl groups in these cyclization processes, demonstrating the compound's utility in forming complex molecular structures (Allin et al., 2005).

Chemical Characterization

Ethyl 2-(3-bromophenyl)-2-cyanoacetate is also significant in chemical characterization studies. Choi et al. (2007) conducted a study to prepare and characterize the title compound, revealing detailed molecular structure and interactions through X-ray crystallography. This research underscores the importance of the compound in structural chemistry and material science (Choi et al., 2007).

Synthesis of Novel Compounds

The compound is instrumental in the synthesis of novel compounds with potential applications in various fields. Nassiri and Milani (2020) showcased the synthesis of a series of novel compounds from reactions involving ethyl 2-(3-bromophenyl)-2-cyanoacetate, highlighting its role in the development of new chemical entities (Nassiri & Milani, 2020).

Copolymerization and Material Science

Ethyl 2-(3-bromophenyl)-2-cyanoacetate is utilized in the field of polymer science and materials engineering. Research by Kharas et al. (2016, 2017) involved the synthesis and copolymerization of various ethylenes, including derivatives of the compound, demonstrating its utility in creating novel materials with specific properties (Kharas et al., 2016); (Kharas et al., 2017).

Safety And Hazards

The safety data sheet for similar compounds like 3-Bromophenylboronic acid provides information on hazards, including skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions in the field of organoboron compounds involve the development of new synthetic methods and their applications in various fields including catalysis, materials science, biology, imaging, etc .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBQHOPHOXKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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